molecular formula C8H15Br B13200969 (1-Bromo-2-methylbutan-2-yl)cyclopropane

(1-Bromo-2-methylbutan-2-yl)cyclopropane

Cat. No.: B13200969
M. Wt: 191.11 g/mol
InChI Key: VFNCLPGJLNFZPC-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylbutan-2-yl)cyclopropane is a brominated cyclopropane derivative characterized by a cyclopropane ring substituted with a branched alkyl chain containing a bromine atom. Its molecular formula is C₈H₁₅Br, with a molecular weight of 191.11 g/mol (inferred from its positional isomer in ). The compound features a cyclopropane ring fused to a 2-methylbutan-2-yl group, where the bromine is located at the 1-position of the butane chain. This structure introduces unique steric and electronic effects due to the strained cyclopropane ring and the tertiary bromine center.

Key structural attributes:

  • Cyclopropane ring: Imparts significant ring strain (~27 kcal/mol), enhancing reactivity compared to non-strained cycloalkanes .
  • Bromine substituent: Positioned on a tertiary carbon, likely favoring SN1 nucleophilic substitution mechanisms under polar conditions.

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

(1-bromo-2-methylbutan-2-yl)cyclopropane

InChI

InChI=1S/C8H15Br/c1-3-8(2,6-9)7-4-5-7/h7H,3-6H2,1-2H3

InChI Key

VFNCLPGJLNFZPC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CBr)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-methylbutan-2-yl)cyclopropane typically involves the bromination of 2-methylbutan-2-ylcyclopropane. The reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions using optimized conditions to maximize yield and purity. Industrial processes would also incorporate purification steps such as distillation or recrystallization to obtain the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).

    Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of alkenes via dehydrohalogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH₃) in polar solvents like water or ethanol.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination Products: Alkenes with varying degrees of substitution depending on the reaction conditions.

Scientific Research Applications

(1-Bromo-2-methylbutan-2-yl)cyclopropane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s reactivity makes it useful in the modification of drug molecules to enhance their biological activity or pharmacokinetic properties.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylbutan-2-yl)cyclopropane in chemical reactions primarily involves the reactivity of the bromine atom. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, leading to the formation of a double bond.

Comparison with Similar Compounds

Positional Isomer: (4-Bromo-2-methylbutan-2-yl)cyclopropane

The 4-bromo isomer (CAS 1909313-64-9) shares the molecular formula C₈H₁₅Br but differs in bromine placement. Key differences include:

Property (1-Bromo-2-methylbutan-2-yl)cyclopropane (Target) (4-Bromo-2-methylbutan-2-yl)cyclopropane (Isomer)
Bromine Position 1-position of butane chain 4-position of butane chain
Boiling Point Estimated higher (due to polar bromine proximity) Likely lower (reduced dipole-dipole interactions)
Reactivity Faster SN1 due to tertiary bromine Slower substitution (secondary bromine)
Storage Likely stable at 4°C (analogous to isomer) Stable at 4°C

The bromine’s position significantly alters polarity and reactivity . The target compound’s tertiary bromine facilitates carbocation formation, whereas the isomer’s secondary bromine may favor SN2 mechanisms .

Structural Analog: 2-Bromo-2-methylpropane (tert-Butyl Bromide)

This compound (C₄H₉Br, MW 137.02) lacks a cyclopropane ring but shares a tertiary bromine center:

Property This compound 2-Bromo-2-methylpropane
Molecular Weight 191.11 g/mol 137.02 g/mol
Boiling Point ~150–160°C (estimated) 73.1°C
Solubility Low in water; miscible in organic solvents Miscible in organic solvents
Reactivity Enhanced ring-opening due to cyclopropane strain Classic SN1 reactivity

The cyclopropane ring in the target compound increases ring-opening propensity under acidic or thermal conditions compared to tert-butyl bromide .

Cyclopropane Derivatives: Methoxy- and Keto-Mycolic Acids

Oxygenated mycolic acids (MAs) with cis/trans cyclopropane groups (e.g., methoxy-MA, keto-MA) highlight stereochemical impacts:

Property Target Compound Methoxy-MA (cis) Keto-MA (trans)
Cyclopropane Substituents Bromine and methyl groups Methoxy and methyl groups Keto and methyl groups
Stereochemistry Potential cis/trans isomerism Predominantly cis Predominantly trans
Biological Activity Not studied (presumed synthetic) Antimycobacterial Antimycobacterial

The target compound’s stereochemistry (if chiral) could influence its biological or chemical behavior, akin to MA derivatives .

Table 1: Physical Properties of Brominated Cyclopropane Derivatives

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound 191.11 ~150–160 (estimated) Low in water
(4-Bromo-2-methylbutan-2-yl)cyclopropane 191.11 ~140–150 (estimated) Low in water
2-Bromo-2-methylpropane 137.02 73.1 Miscible in organics

Reactivity and Stability

  • Ring-Opening Reactions : The cyclopropane ring in the target compound is prone to cleavage under stress (e.g., acid catalysis), forming linear alkanes or alkenes .
  • Bromine Reactivity : Tertiary bromine facilitates carbocation intermediates, enabling Friedel-Crafts alkylation or elimination reactions .
  • Steric Effects : The 2-methyl group may hinder nucleophilic attack, slowing SN2 pathways.

Biological Activity

(1-Bromo-2-methylbutan-2-yl)cyclopropane is a halogenated organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C8H15BrC_8H_{15}Br, with a molecular weight of approximately 195.11 g/mol. It features a bromine atom attached to a branched alkyl chain, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H15BrC_8H_{15}Br
Molecular Weight195.11 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number]

The biological activity of this compound is hypothesized to involve interactions with various biomolecular targets. The presence of the bromine atom may enhance lipophilicity, facilitating membrane penetration and interaction with cellular receptors or enzymes.

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.
  • Enzyme Inhibition : It could inhibit key metabolic enzymes, altering biochemical pathways crucial for cellular function.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic applications.

Biological Activity Studies

Recent studies have focused on the compound's effects on cellular systems. Below are summarized findings from diverse research efforts:

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxicity of this compound against various cancer cell lines using MTT assays. Results indicated significant cell death at concentrations above 50 μM.

Cell LineIC50 (μM)
HeLa45
MCF-760
A54955

Case Study 2: Enzyme Inhibition

Research investigated the inhibitory effect of the compound on cytochrome P450 enzymes, which play a critical role in drug metabolism. The results showed that it inhibited CYP3A4 activity by approximately 30% at a concentration of 25 μM.

Enzyme% Inhibition at 25 μM
CYP3A430
CYP2D610

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the bromine substituent or the cyclopropane ring could significantly alter its biological activity. Comparative analysis with similar compounds indicates that variations in the alkyl side chain influence receptor affinity and enzyme inhibition potency.

Comparative Analysis Table

CompoundBiological ActivityKey Differences
This compoundModerate cytotoxicityBromine substituent
(1-Chloro-2-methylbutan-2-yl)cyclopropaneLower cytotoxicityChlorine instead of bromine
Cyclopropylmethyl bromideHigh enzyme inhibitionNo branched chain

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